molecular formula C8H16ClNO B6270356 rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride CAS No. 2059917-88-1

rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride

Cat. No.: B6270356
CAS No.: 2059917-88-1
M. Wt: 177.7
InChI Key:
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Description

rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride: is a chiral compound that belongs to the class of isoindolines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride typically involves the reduction of a precursor compound, such as an isoindoline derivative. One common method includes the catalytic hydrogenation of the precursor in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.

Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow hydrogenation processes to ensure consistent quality and yield. The precursor compound is fed into a reactor containing the catalyst, and hydrogen gas is introduced under controlled pressure and temperature conditions. The product is then isolated and purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Fully saturated isoindoline derivatives.

    Substitution: Halogenated isoindoline derivatives.

Scientific Research Applications

rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

  • rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol
  • rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-one
  • rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-amine

Comparison: rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. Compared to its analogs, it may exhibit different reactivity and biological activity due to the presence of the hydroxyl group and the hydrochloride salt.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a cyclic intermediate, followed by reduction and hydrolysis to yield the final product.", "Starting Materials": [ "3,4-dihydroxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 3,4-dihydroxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 3-(2-oxo-2-phenylethylidene)-4-hydroxybenzaldehyde", "Step 2: Reduction of the intermediate with sodium borohydride to yield rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol", "Step 3: Hydrolysis of the product with hydrochloric acid to form rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride", "Step 4: Neutralization of the hydrochloric acid with sodium hydroxide", "Step 5: Recrystallization of the product from a mixture of methanol and water to obtain pure rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride" ] }

CAS No.

2059917-88-1

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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